molecular formula C14H20O B12659086 5-(4-Methylphenyl)heptanal CAS No. 94201-03-3

5-(4-Methylphenyl)heptanal

Cat. No.: B12659086
CAS No.: 94201-03-3
M. Wt: 204.31 g/mol
InChI Key: ZLJBIAXKACXRHZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)heptanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a heptane chain substituted with a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)heptanal typically involves the reaction of 4-methylbenzyl chloride with heptanal in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the heptanal moiety.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Methylphenyl)heptanoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol, 5-(4-Methylphenyl)heptanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-(4-Methylphenyl)heptanoic acid.

    Reduction: 5-(4-Methylphenyl)heptanol.

    Substitution: Depending on the nucleophile, products such as imines or ethers can be formed.

Scientific Research Applications

5-(4-Methylphenyl)heptanal has been utilized in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)heptanal involves its interaction with cellular components. For instance, it has been shown to inhibit the growth of Aspergillus flavus by inducing oxidative stress and disrupting cellular metabolism . The compound targets the cell wall and plasma membrane, leading to cell death.

Comparison with Similar Compounds

    4-Methylbenzaldehyde: Similar in structure but lacks the heptane chain.

    Heptanal: Similar in structure but lacks the 4-methylphenyl group.

    5-Phenylheptanal: Similar in structure but lacks the methyl group on the phenyl ring.

Uniqueness: 5-(4-Methylphenyl)heptanal is unique due to the presence of both the 4-methylphenyl group and the heptanal chain, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

94201-03-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

5-(4-methylphenyl)heptanal

InChI

InChI=1S/C14H20O/c1-3-13(6-4-5-11-15)14-9-7-12(2)8-10-14/h7-11,13H,3-6H2,1-2H3

InChI Key

ZLJBIAXKACXRHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC=O)C1=CC=C(C=C1)C

Origin of Product

United States

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